molecular formula C15H18N2O4S B2667642 methyl 1-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate CAS No. 1903629-72-0

methyl 1-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate

Cat. No.: B2667642
CAS No.: 1903629-72-0
M. Wt: 322.38
InChI Key: BQAMTNYQTGUIAW-UHFFFAOYSA-N
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Description

Methyl 1-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an azetidine ring, and a thiolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of the pyridine derivative through a series of reactions involving nitration, reduction, and functional group transformations.

    Introduction of the Thiolane Moiety: The thiolane group is introduced via a nucleophilic substitution reaction, where a suitable thiolane precursor reacts with the pyridine derivative.

    Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction, often involving the use of a suitable azetidine precursor and a cyclizing agent.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiolane moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism by which methyl 1-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyridine and azetidine rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, while the thiolane moiety can undergo redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: A structurally related compound with a thieno[2,3-b]pyridine core.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with similar functional groups.

Uniqueness

Methyl 1-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The combination of the pyridine, thiolane, and azetidine moieties in a single molecule provides a versatile scaffold for various applications.

Properties

IUPAC Name

methyl 1-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-20-15(19)10-7-17(8-10)14(18)12-3-2-5-16-13(12)21-11-4-6-22-9-11/h2-3,5,10-11H,4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAMTNYQTGUIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)C(=O)C2=C(N=CC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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